molecular formula C10H6FNO2 B15247690 5-(3-Fluorophenyl)isoxazole-3-carbaldehyde

5-(3-Fluorophenyl)isoxazole-3-carbaldehyde

Cat. No.: B15247690
M. Wt: 191.16 g/mol
InChI Key: PBOIZYISALBZKU-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)isoxazole-3-carbaldehyde is an organic compound with the molecular formula C10H6FNO2. It is a member of the isoxazole family, characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of a fluorophenyl group at the 5-position and a formyl group at the 3-position makes this compound particularly interesting for various chemical applications .

Preparation Methods

The synthesis of 5-(3-Fluorophenyl)isoxazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-fluorobenzonitrile with hydroxylamine to form the corresponding oxime, followed by cyclization to yield the isoxazole ring. The final step involves formylation at the 3-position to obtain the desired compound .

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

5-(3-Fluorophenyl)isoxazole-3-carbaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(3-Fluorophenyl)isoxazole-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in targeting specific enzymes and receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)isoxazole-3-carbaldehyde involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors, making it a valuable tool in drug design .

Comparison with Similar Compounds

5-(3-Fluorophenyl)isoxazole-3-carbaldehyde can be compared with other similar compounds, such as:

  • 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde
  • 3-(2-Fluorophenyl)isoxazole-5-carbaldehyde
  • 3-(3-Chlorophenyl)isoxazole-5-carbaldehyde

These compounds share the isoxazole core structure but differ in the position and type of substituents on the phenyl ring. The unique positioning of the fluorine atom in this compound can influence its reactivity and binding properties, making it distinct from its analogs .

Properties

Molecular Formula

C10H6FNO2

Molecular Weight

191.16 g/mol

IUPAC Name

5-(3-fluorophenyl)-1,2-oxazole-3-carbaldehyde

InChI

InChI=1S/C10H6FNO2/c11-8-3-1-2-7(4-8)10-5-9(6-13)12-14-10/h1-6H

InChI Key

PBOIZYISALBZKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=NO2)C=O

Origin of Product

United States

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